molecular formula C24H25N5O4 B2919922 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethoxyphenyl)acetamide CAS No. 951616-16-3

2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2919922
CAS No.: 951616-16-3
M. Wt: 447.495
InChI Key: SUULXARTNVLIRC-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-d]pyrimidine class, a heterocyclic scaffold known for its diverse pharmacological applications, including kinase inhibition and phosphodiesterase (PDE) modulation. Structurally, it features:

  • A 2-ethyl group on the pyrazole moiety, contributing to steric stabilization and metabolic resistance.
  • A 5,7-dioxo system, which introduces hydrogen-bonding capabilities critical for target interaction.
  • An N-(2-ethoxyphenyl)acetamide side chain, likely influencing solubility and selectivity via its electron-donating ethoxy group.

For example, tert-butyl esters of pyrazolopyrimidine precursors are hydrolyzed under basic conditions (e.g., KOH in ethanol/water) to yield carboxylic acid intermediates, which are then coupled with aryl amines using activating agents .

Characterization: Standard techniques include $^1$H NMR, IR, and mass spectrometry for structural validation, as demonstrated in related compounds . X-ray crystallography (using programs like SHELXL or ORTEP-3) is less commonly reported for this specific derivative but is widely applied to confirm analogous structures .

Properties

IUPAC Name

2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4/c1-3-27-15-19-22(26-27)23(31)29(14-17-10-6-5-7-11-17)24(32)28(19)16-21(30)25-18-12-8-9-13-20(18)33-4-2/h5-13,15H,3-4,14,16H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUULXARTNVLIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=CC=C3OCC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethoxyphenyl)acetamide involves multiple stepsThe final step involves the acylation of the pyrazolo[4,3-d]pyrimidine with 2-ethoxyphenylacetic acid under specific reaction conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). It binds to the active site of CDK2, preventing the phosphorylation of target proteins involved in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[4,3-d]pyrimidine derivatives exhibit significant structural diversity, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis of key analogues:

Structural and Functional Group Variations

Compound Name Substituents (Position) Molecular Weight Key Features
Target Compound 6-Benzyl, 2-Ethyl, N-(2-ethoxyphenyl)acetamide 465.5 g/mol* High lipophilicity; ethoxy group may enhance metabolic stability.
2-{[1-Ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 4-Methoxybenzyl (6), Sulfanyl linker (5) 523.6 g/mol Sulfur substitution increases polarizability; 4-fluorophenyl enhances target affinity.
2-{[1-Ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide 4-Fluorobenzyl (6), Furylmethyl acetamide 498.5 g/mol Fluorine improves membrane permeability; furan ring introduces π-π interactions.
N-Benzyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide 4-Fluorobenzyl (6), Benzyl acetamide 449.5 g/mol Benzyl group may reduce solubility but increase CNS penetration.

*Calculated based on molecular formula $ \text{C}{25}\text{H}{27}\text{N}5\text{O}4 $.

Key Insights from Structural Comparisons

The N-(2-ethoxyphenyl)acetamide side chain balances hydrophobicity with moderate polarity, unlike the more polar sulfanyl derivatives .

Electronic and Steric Modifications :

  • Fluorine substituents (e.g., in ) enhance electronegativity and metabolic stability via C-F bond strength.
  • Methoxy groups (e.g., ) introduce steric bulk and electron-donating effects, which may alter binding kinetics.

Synthetic Accessibility :

  • The target compound’s acetamide linkage is synthetically straightforward compared to sulfanyl derivatives, which require thiol coupling steps .
  • tert-Butyl ester intermediates (as in ) are common precursors, enabling scalable synthesis.

Biological Activity

The compound 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethoxyphenyl)acetamide is a novel derivative of the pyrazolo[4,3-d]pyrimidine scaffold. This class of compounds has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. The biological activity of this specific compound is primarily attributed to its ability to inhibit various enzymes and pathways involved in cancer progression and microbial virulence.

Chemical Structure and Properties

The structural formula of the compound is represented as follows:

C20H22N4O3\text{C}_{20}\text{H}_{22}\text{N}_4\text{O}_3

This compound features a pyrazolo[4,3-d]pyrimidine core linked to an acetamide group. The presence of the ethoxyphenyl moiety enhances its lipophilicity and potential bioavailability.

The biological activity of this compound is linked to its interactions with key molecular targets:

  • Enzyme Inhibition : Pyrazolo[4,3-d]pyrimidines have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
  • Targeting Kinases : The compound acts as a dual inhibitor of EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor), which are critical in tumor growth and angiogenesis. In vitro studies have demonstrated IC50 values ranging from 0.3 to 24 µM for various derivatives within this scaffold .
  • Antimicrobial Activity : There is emerging evidence that compounds based on this scaffold exhibit anti-virulence properties against pathogenic bacteria by disrupting their toxin production mechanisms .

Cytotoxicity Studies

A series of cytotoxicity assays were conducted on various cancer cell lines using the National Cancer Institute's 60-cell line panel. The findings indicated that compounds with the pyrazolo[4,3-d]pyrimidine structure displayed significant cytotoxic effects against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines with IC50 values in the range of 45–97 nM .

Table 1: Cytotoxicity Data

Cell LineIC50 (nM)Reference
MCF-745–97
HCT1166–99
HepG248–90

Case Studies

  • MCF-7 Tumor Model : In a study involving MCF-7 cells, treatment with the compound resulted in marked inhibition of tumor growth and induction of apoptosis. The mechanism was attributed to the downregulation of pro-survival signaling pathways .
  • In Vivo Efficacy : Animal models treated with pyrazolo[4,3-d]pyrimidine derivatives exhibited significant tumor regression compared to control groups. These studies underscore the potential translational application of these compounds in clinical settings.

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